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Compound of Interest

Compound Name: 4-Chloropyrimidine-2,5-diamine

CAS No.: 14631-09-5

Cat. No.: B086178 Get Quote

Executive Summary & Molecular Identity[1][2]
In the development of antiviral nucleoside analogs and CDK inhibitors, 4-Chloropyrimidine-
2,5-diamine serves as a critical scaffold. Its structural integrity is often compromised by

regioisomeric contamination, specifically from the thermodynamically more stable 2,4-diamino-

6-chloropyrimidine (Minoxidil intermediate).

This guide provides a self-validating analytical framework to confirm the identity of the 2,5-

diamine isomer, distinguishing it from common impurities through specific spectroscopic

markers.
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Property Specification

IUPAC Name 4-Chloropyrimidine-2,5-diamine

CAS Number 14631-09-5 (Distinct from 156-83-2)

Molecular Formula

Molecular Weight 144.56 g/mol

Monoisotopic Mass
144.0203 Da (

)

Appearance Off-white to pale yellow crystalline solid

Solubility
Soluble in DMSO, DMF; sparingly soluble in

water/methanol

Synthesis & Impurity Logic (Graphviz Visualization)
Understanding the synthetic origin is required to predict impurity profiles. The standard route

involves the chlorination of 5-nitropyrimidinols followed by selective reduction.
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Figure 1: Synthetic pathway highlighting critical control points for impurity generation. The

reduction step is the primary source of regio-purity concerns.

Mass Spectrometry (MS) Analysis[3][4][5][6]
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Mass spectrometry provides the primary "fingerprint" for validation, specifically through the

chlorine isotope pattern.

Ionization Protocol
Method: ESI+ (Electrospray Ionization, Positive Mode) or EI (Electron Impact).

Solvent: Methanol/Water + 0.1% Formic Acid.

Key Diagnostic Peaks
The presence of a Chlorine atom imposes a strict 3:1 intensity ratio on the molecular ion

cluster.

m/z Value Ion Identity
Relative
Abundance

Diagnostic Criteria

145.0
(

)

100% (Base Peak) Primary molecular ion.

147.0
(

)

~32%

PASS/FAIL Check:

Must observe ~3:1

ratio.

109.0 Variable
Loss of Chlorine

radical/HCl.

128.0 Low
Loss of primary

amine.

Fragmentation Logic
Under collision-induced dissociation (CID), the molecule typically fragments via:

Dehalogenation: Loss of Cl (neutral -35 or HCl -36).

Ring Cleavage: Loss of HCN (27 Da) characteristic of pyrimidines.
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Nuclear Magnetic Resonance (NMR)
Spectroscopy[3][5][7][8]
NMR is the definitive tool for distinguishing the 2,5-diamine from the 2,6-diamine isomer.

H NMR (DMSO- , 400 MHz)
Solvent Choice: DMSO-

is required to visualize the exchangeable amine protons, which often collapse in

or

.
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Shift (

ppm)
Multiplicity Integration Assignment

Structural
Logic

7.70 – 7.90 Singlet (s) 1H H-6

CRITICAL

MARKER.

Located between

N1 and C5-

. Deshielded by

the ring N, but

shielded relative

to unsubstituted

pyrimidine by the

C5-amine.

6.10 – 6.40
Broad Singlet (br

s)
2H C2-

Flanked by two

ring nitrogens

(guanidine-like).

Typically more

acidic/deshielded

than C5-

.

4.80 – 5.20
Broad Singlet (br

s)
2H C5-

Electron-rich

amine. Upfield

shift relative to

C2-

.

Differentiation Note:

Target (2,5-diamine): H6 is a singlet at ~7.8 ppm.

Isomer (2,6-diamine): H5 is a singlet at ~5.7 ppm (highly shielded).

If you see a singlet below 6.0 ppm, you have the wrong isomer.
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C NMR (DMSO- , 100 MHz)
Shift (

ppm)
Assignment Environment

158.5 C-2
Guanidine-like carbon (

). Most deshielded.

152.0 C-4
Attached to Chlorine (

).

146.5 C-6
Aromatic

.

128.0 C-5

Attached to Amine (

). Shielded by resonance

donation.

Infrared (IR) Spectroscopy
IR is used primarily for functional group confirmation and solid-state form identification.

Method: ATR-FTIR (Attenuated Total Reflectance).

Key Bands:

3450, 3320 cm⁻¹:

stretching (Primary amines). Look for doublets indicating free

.[1]

1620 – 1640 cm⁻¹:

Ring stretching / Amine bending (Scissoring).

740 – 780 cm⁻¹:
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stretching (Strong band).

Experimental Protocols
Sample Preparation for NMR
To ensure resolution of the two distinct amine signals:

Weigh 5-10 mg of the solid compound.

Dissolve in 0.6 mL of DMSO-

(99.9% D).

Critical Step: Add 1 drop of

only after the initial scan.

will cause the amine peaks (6.2 and 5.0 ppm) to disappear, confirming they are
exchangeable protons and revealing the non-exchangeable H-6 singlet clearly.

Purity Profiling (HPLC-UV)
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

Mobile Phase A: Water + 0.1% TFA.

Mobile Phase B: Acetonitrile.

Gradient: 5% B to 95% B over 15 mins.

Detection: 254 nm (Pyrimidine absorption max).

Retention Time Logic: The 4-chloro derivative is more hydrophobic than the 4-hydroxy

impurity (hydrolysis product) but less hydrophobic than the fully reduced des-chloro analog.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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